Hexanal-1,3-dithiane Hexanal-1,3-dithiane
Brand Name: Vulcanchem
CAS No.: 21777-32-2
VCID: VC1689660
InChI: InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3
SMILES: CCCCCC1SCCCS1
Molecular Formula: C9H18S2
Molecular Weight: 190.4 g/mol

Hexanal-1,3-dithiane

CAS No.: 21777-32-2

Cat. No.: VC1689660

Molecular Formula: C9H18S2

Molecular Weight: 190.4 g/mol

* For research use only. Not for human or veterinary use.

Hexanal-1,3-dithiane - 21777-32-2

Specification

CAS No. 21777-32-2
Molecular Formula C9H18S2
Molecular Weight 190.4 g/mol
IUPAC Name 2-pentyl-1,3-dithiane
Standard InChI InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3
Standard InChI Key IEZIRVFWMLLTLQ-UHFFFAOYSA-N
SMILES CCCCCC1SCCCS1
Canonical SMILES CCCCCC1SCCCS1

Introduction

Structural Characteristics and Basic Information

Hexanal-1,3-dithiane, also known by its IUPAC name 2-pentyl-1,3-dithiane, is an organic compound with the molecular formula C₉H₁₈S₂ and CAS number 21777-32-2. The compound features a six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3, with a pentyl chain attached to carbon 2 of the ring .

The structure can be represented as a thioacetal derivative formed by the reaction of hexanal with 1,3-propanedithiol. The compound's heterocyclic dithiane ring is crucial for its chemical properties and applications in organic synthesis, particularly as a protected form of the aldehyde functional group.

Nomenclature and Identification

Several synonyms exist for hexanal-1,3-dithiane, reflecting various naming conventions in chemical literature:

IdentifierValue
CAS Number21777-32-2
IUPAC Name2-pentyl-1,3-dithiane
Common SynonymsHexanal-1,3-dithiane, 2-amyl-1,3-dithiane, 1,3-Dithiacyclohexane,2-pentyl
Molecular FormulaC₉H₁₈S₂
InChIInChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3
InChI KeyIEZIRVFWMLLTLQ-UHFFFAOYSA-N
SMILESCCCCCC1SCCCS1

Physical and Chemical Properties

Understanding the physicochemical properties of hexanal-1,3-dithiane is essential for its effective application in laboratory and industrial settings. This section details its key physical and chemical characteristics.

Physical Properties

The physical properties of hexanal-1,3-dithiane distinguish it from other organic compounds and influence its behavior in various chemical processes:

PropertyValueReference
Molecular Weight190.37 g/mol
Density0.988 g/cm³
Boiling Point275°C at 760 mmHg
Flash Point115.5°C
AppearanceColorless to pale yellow liquid
Refractive Index1.514
Vapor Pressure0.00878 mmHg at 25°C
LogP3.76290 (calculated)
XLogP3-AA4.2 (calculated)

These physical properties reflect the compound's relatively high boiling point and low vapor pressure, which are characteristic of compounds with significant molecular weight and cohesive forces between molecules.

Chemical Reactivity

Hexanal-1,3-dithiane exhibits specific reactivity patterns related to its dithiane ring structure:

  • The dithiane ring functions as a protecting group for the aldehyde functionality, making it stable under various reaction conditions where free aldehydes would be reactive.

  • The C-H bonds at the C2 position (where the pentyl chain is attached) are relatively acidic, allowing for deprotonation with strong bases such as n-butyllithium or t-butyllithium .

  • The compound shows resistance to many oxidizing and reducing agents, nucleophiles, and electrophiles that would typically react with the carbonyl group of hexanal.

  • The dithiane protecting group can be removed under specific conditions to regenerate the original aldehyde, providing synthetic versatility .

Synthesis and Preparation Methods

Multiple synthetic routes exist for the preparation of hexanal-1,3-dithiane, with varying degrees of efficiency and applicability to different laboratory settings.

Classical Synthesis

The traditional preparation of hexanal-1,3-dithiane involves the direct reaction of hexanal with 1,3-propanedithiol under acidic conditions:

  • The reaction typically requires an acid catalyst such as p-toluenesulfonic acid, hydrochloric acid, or boron trifluoride etherate.

  • The reaction proceeds via nucleophilic addition of the thiol groups to the carbonyl carbon, followed by elimination of water to form the thioacetal .

  • Yields from this process typically range from 75-90%, depending on reaction conditions and purification methods.

Modified and Improved Methods

Several improved methods have been developed for the synthesis of dithianes including hexanal-1,3-dithiane:

  • Lithium perchlorate-catalyzed synthesis: This mild method uses lithium perchlorate as a Lewis acid catalyst with propane-1,3-dithiol and can be particularly effective for acid-sensitive substrates such as β-hydroxy aldehydes. Yields range from 41-98% .

  • Solvent-free conditions: Direct reaction of the aldehyde with 1,3-propanedithiol in the presence of appropriate catalysts without the need for solvent, which represents a more environmentally friendly approach .

  • Solid-state reactions: These involve grinding the reactants together with appropriate catalysts, promoting green chemistry principles and often resulting in high yields with shorter reaction times .

Chemical Reactions and Applications

Hexanal-1,3-dithiane serves as a versatile intermediate in organic synthesis, participating in various chemical transformations.

Deprotonation and Alkylation

One of the most significant reactions of hexanal-1,3-dithiane involves deprotonation at the C2 position:

  • Treatment with strong bases such as n-butyllithium or t-butyllithium generates a carbanion at the C2 position.

  • This carbanion acts as a nucleophile and can react with various electrophiles including alkyl halides, aldehydes, and ketones2 .

  • This reactivity pattern makes hexanal-1,3-dithiane useful in carbon-carbon bond formation reactions, enabling chain extensions and functional group additions.

As demonstrated in organic synthesis lectures, "1,3-dithiane is treated with butyl lithium to get carbanion, carbanion then treated with alkyl halide to get alkylated product. This product on hydrolysis gives aldehyde. Dialkylated dithiane gives ketone."2

Deprotection Methods

The conversion of hexanal-1,3-dithiane back to hexanal (deprotection) can be accomplished through several methods:

Mercury-Based Methods

Mercury compounds are traditionally used for dithiane deprotection:

  • Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) in solventless systems provides efficient deprotection with high yields (90-96%) .

  • The reaction can be performed in solid state with 1:2 molar ratios, achieving 100% conversion.

  • For hexanal-1,3-dithiane specifically, deprotection with mercury compounds typically completes within 1-2 minutes, yielding hexanal in approximately 96% yield .

Oxidative Methods

Alternative approaches using oxidizing agents avoid toxic mercury compounds:

  • N-bromosulfonamide derivatives such as poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] provide effective deprotection in solvent-free conditions .

  • These reagents typically give excellent yields (>90%) within 1-2 hours at room temperature.

  • The method is particularly valuable for aromatic, aliphatic, and α,β-unsaturated aldehydes and ketones .

Applications in Natural Product Synthesis

Hexanal-1,3-dithiane and related dithiane compounds have significant applications in the synthesis of complex natural products:

  • The dithiane moiety functions as a "masked acyl anion," effectively reversing the normal polarity of the carbonyl group and enabling unique synthetic transformations .

  • This "umpolung" (polarity reversal) reactivity allows carbon-carbon bond formation at positions that would normally be electrophilic rather than nucleophilic.

  • These compounds have been employed in the synthesis of various natural products including perhydrohistrionicotoxin and other complex alkaloids .

  • In multistep syntheses, the dithiane protecting group allows selective reactivity at other functional groups while maintaining the protected aldehyde in a stable form until needed .

Comparative Analysis

Hexanal-1,3-dithiane can be compared with related compounds to understand its unique properties and applications.

Comparison with Other Dithianes

CompoundStructureKey DifferencesApplications
1,3-DithianeC₄H₈S₂No alkyl substituent; parent compoundFormaldehyde equivalent in synthesis; mutagenic activity in S. typhimurium
2-Methyl-1,3-dithianeC₅H₁₀S₂Shorter alkyl chain (methyl vs. pentyl)Similar synthetic applications but different physical properties
2-Phenyl-1,3-dithianeC₁₀H₁₂S₂Aromatic substituent instead of alkyl chainOften used as a model compound in deprotection studies
Hexanal-1,3-dithianeC₉H₁₈S₂Pentyl substituentProtected form of hexanal; versatile synthetic intermediate

Advantages and Limitations

The use of hexanal-1,3-dithiane in organic synthesis presents several advantages and limitations:

Advantages

  • Stability to various reaction conditions including many oxidizing agents, reducing agents, and basic conditions.

  • Ability to convert an electrophilic carbonyl carbon to a nucleophilic center through deprotonation.

  • Selective deprotection methods available to regenerate the aldehyde functionality when needed.

  • Versatility in carbon-carbon bond formation reactions.

Limitations

Recent Research and Applications

Current research continues to explore new applications and improved methodologies related to hexanal-1,3-dithiane and similar dithiane compounds.

Novel Reactions

Recent studies have investigated previously unexplored reactivity patterns:

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes have been studied, showing that 2-substituted-1,3-dithiane oxides can be metalated and reacted with trialkylboranes such as trioctylborane .

  • These reactions demonstrate migration of alkyl groups from boron to carbon, with displacement of substituents such as chloride or methoxy groups, opening new synthetic possibilities .

Green Chemistry Approaches

Environmental considerations have driven research toward more sustainable methods:

  • Solvent-free deprotection systems using poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and related compounds provide alternatives to traditional mercury-based deprotection methods .

  • Solid-state reactions minimize waste generation and energy requirements while often improving reaction rates and yields .

  • These approaches align with green chemistry principles and sustainable development goals in chemical research.

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